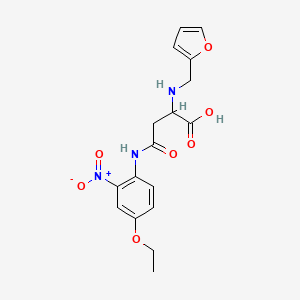![molecular formula C21H22N6O3 B2405167 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034613-80-2](/img/structure/B2405167.png)
3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
FGFR Inhibition
Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h exhibited significant FGFR inhibitory activity, with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation (specifically 4T1 cells) and induced apoptosis. Additionally, it suppressed cell migration and invasion. The low molecular weight of 4h makes it an appealing lead compound for further optimization in drug development.
ATR Inhibition
Another area of interest involves ATR (ataxia telangiectasia and Rad3-related) kinase inhibition. ATR kinase is essential for the viability of replicating cells responding to single-strand breaks in DNA. Researchers have discovered a series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives as novel ATR inhibitors. Compound 5g, in particular, exhibits remarkable anti-tumor activity with an IC50 value of 0.007 μM against ATR kinase .
Other Applications
While the primary focus has been on FGFR and ATR inhibition, it’s worth noting that this compound may have additional applications. Further research could explore its effects on other cellular pathways, potential antiviral properties, or interactions with other proteins.
Propiedades
IUPAC Name |
3-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c28-19(5-6-26-14-23-17-4-2-1-3-16(17)20(26)29)27-12-15-11-22-21(24-18(15)13-27)25-7-9-30-10-8-25/h1-4,11,14H,5-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVTUDINNJHVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)
![1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2405088.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)
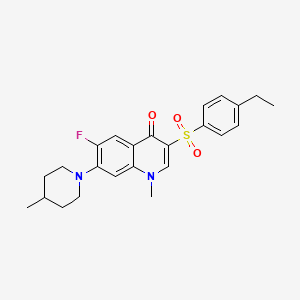
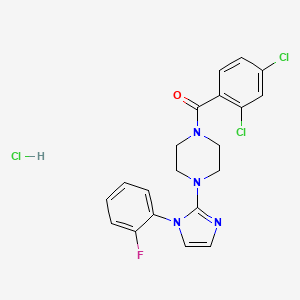
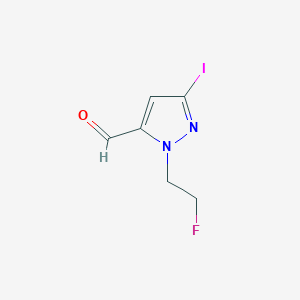
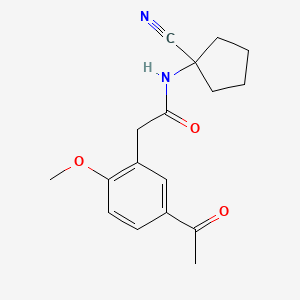
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)
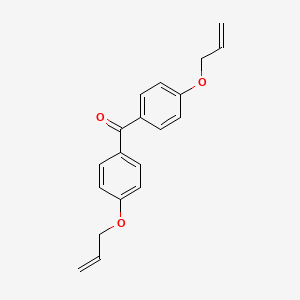
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)
![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)
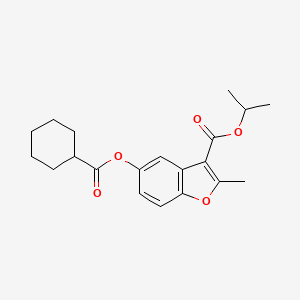
![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)
